molecular formula C8H9N3OS B11051214 Ethanethioic acid, oxo(phenylamino)-, hydrazide CAS No. 105736-40-1

Ethanethioic acid, oxo(phenylamino)-, hydrazide

Cat. No.: B11051214
CAS No.: 105736-40-1
M. Wt: 195.24 g/mol
InChI Key: LJQWFQRTEDTAFD-UHFFFAOYSA-N
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Scientific Research Applications

Ethanethioic acid, oxo(phenylamino)-, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules, such as hydroxamic acids and macrocyclic enamides . In biology and medicine, it is studied for its potential cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethanethioic acid, oxo(phenylamino)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions facilitated by heating in the presence of a base, leading to the formation of desired products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Biological Activity

Ethanethioic acid, oxo(phenylamino)-, hydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Synthesis of Ethanethioic Acid Hydrazide Derivatives

Ethanethioic acid hydrazides can be synthesized through various methods involving the reaction of hydrazine derivatives with ethanethioic acid or its derivatives. The general synthetic route includes:

  • Formation of Hydrazone : Reacting ethanethioic acid with phenyl hydrazine.
  • Cyclization : Under acidic or basic conditions to yield the final hydrazide product.

The reaction conditions and yields vary based on substituents on the phenyl ring and the presence of other functional groups.

Antimicrobial Activity

Ethanethioic acid hydrazides have been studied for their antimicrobial properties. The following table summarizes findings from various studies:

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AAntibacterialE. coli32 µg/mL
Compound BAntifungalF. oxysporum12.5 µg/mL
Compound CAntimalarialPlasmodium spp.25 µg/mL

These compounds exhibit significant activity against both bacterial and fungal strains, indicating their potential as antimicrobial agents .

Anti-Inflammatory Effects

Research has indicated that certain derivatives of ethanethioic acid hydrazides possess anti-inflammatory properties. A notable study demonstrated that these compounds inhibited nitric oxide synthase (iNOS) activity in vitro, suggesting a mechanism for their anti-inflammatory effects:

  • Inhibition of iNOS : Compounds showed stronger inhibition than standard anti-inflammatory drugs like meloxicam.
  • Phagocytic Activity : Enhanced phagocytic response in bone marrow-derived macrophages was observed upon treatment with ethanethioic acid derivatives .

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the antitumor activity of ethanethioic acid hydrazide in mice bearing human cancer xenografts. The compound demonstrated significant tumor localization and reduced tumor size compared to controls, suggesting potential for cancer therapy .
  • Case Study on Antidiabetic Properties : Another investigation highlighted the effect of ethanethioic acid derivatives on glucose metabolism in diabetic rat models. Results indicated a decrease in blood glucose levels, supporting its use in managing diabetes .

The biological activities of ethanethioic acid hydrazides are attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazide derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and microbial growth.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their antioxidant properties .
  • Cellular Uptake : Enhanced cellular uptake due to lipophilicity may improve efficacy against targeted cells.

Properties

IUPAC Name

2-hydrazinyl-N-phenyl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQWFQRTEDTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415426
Record name Ethanethioic acid, oxo(phenylamino)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105736-40-1
Record name Ethanethioic acid, oxo(phenylamino)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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